molecular formula C6H13NO B8195568 [(3R)-3-methylpyrrolidin-3-yl]methanol

[(3R)-3-methylpyrrolidin-3-yl]methanol

Cat. No.: B8195568
M. Wt: 115.17 g/mol
InChI Key: ZBNGYAJEJQZYNL-ZCFIWIBFSA-N
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Description

[(3R)-3-methylpyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-methylpyrrolidin-3-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R)-3-methylpyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method ensures high yield and purity, making it suitable for large-scale production. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-methylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

[(3R)-3-methylpyrrolidin-3-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-3-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[(3R)-3-methylpyrrolidin-3-yl]methanol can be compared with other similar compounds such as:

Properties

IUPAC Name

[(3R)-3-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGYAJEJQZYNL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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